G0507

Description

Structure

3D Structure

Properties

IUPAC Name |

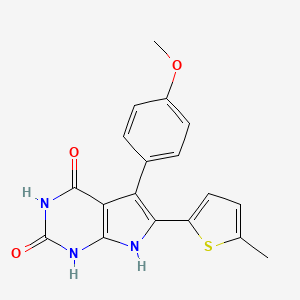

5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHQRURTUJCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

G0507 Mechanism of Action in E. coli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of G0507, a novel antibacterial compound, in Escherichia coli. The document details its molecular target, cellular effects, and the experimental methodologies used for its characterization, supported by quantitative data and visual diagrams.

Core Mechanism of Action: Targeting Lipoprotein Trafficking

This compound is a potent pyrrolopyrimidinedione inhibitor of the LolCDE ABC transporter in E. coli.[1][2] Its primary mechanism involves the disruption of lipoprotein trafficking, an essential process for maintaining the integrity of the Gram-negative outer membrane.

1.1. Molecular Target: The LolCDE ABC Transporter

The direct molecular target of this compound is the inner membrane ABC transporter complex LolCDE.[2] This complex is responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone LolA for transport to the outer membrane. Genetic studies have shown that mutations in the lolC, lolD, and lolE genes confer resistance to this compound, confirming LolCDE as its target.[2]

1.2. Molecular Interaction and Consequence

This compound binds to the LolCDE complex and paradoxically stimulates its ATPase activity.[2][3] However, this overstimulation is thought to be non-productive and leads to the inhibition of the transporter's primary function. In E. coli strains harboring resistance mutations, such as the Q258K substitution in LolC, this compound can still bind to the LolCDE complex but fails to stimulate its ATPase activity.[2][3][4] This suggests that the bactericidal effect of this compound is linked to the aberrant stimulation of ATP hydrolysis rather than simple competitive inhibition.

1.3. Cellular Effects and Phenotypic Consequences

The inhibition of LolCDE function by this compound leads to the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane.[2] This disruption of the lipoprotein trafficking pathway has two major consequences:

-

Induction of the σE Stress Response: The buildup of mislocalized lipoproteins in the inner membrane triggers the extracytoplasmic σE stress response, a key indicator of outer membrane biogenesis defects.[1][2][3]

-

Morphological Changes: Treatment of E. coli with this compound results in distinct morphological alterations, including a noticeable swelling of the periplasmic space, particularly at the cell poles.[3] This phenotype is a characteristic cellular response to the inhibition of the lipoprotein maturation and transport pathway.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound against E. coli.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| E. coli Strain | Relevant Genotype/Phenotype | This compound MIC (µg/mL) |

| imp4213 | Outer membrane-compromised | 1 |

| imp4213_LolCQ258K | This compound-resistant mutant | >64 |

| imp4213_LolDP164S | This compound-resistant mutant | >64 |

| imp4213_LolEL371P | This compound-resistant mutant | >64 |

Data extracted from Nickerson et al., 2018.[2]

Table 2: Effect of this compound on LolCDE ATPase Activity

| LolCDE Complex | This compound Concentration (µM) | ATPase Activity (Relative to baseline) |

| Wild-type | 0.8 | Stimulated |

| Wild-type | 3.2 | Further Stimulated |

| LolCQ258KDE | 0.8 | No stimulation |

| LolCQ258KDE | 3.2 | No stimulation |

Qualitative summary based on data from Nickerson et al., 2018.[3][4]

Binding Affinity (Kd): The precise binding affinity (Kd) of this compound to the LolCDE complex has not been reported in the reviewed literature. However, studies indicate that this compound binds to both the wild-type and the resistant LolCQ258KDE mutant with comparable affinities.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

3.1. LolCDE ATPase Activity Assay

This protocol is for determining the effect of this compound on the ATP hydrolysis rate of purified LolCDE complex.

-

Reagents:

-

Purified wild-type LolCDE and/or mutant LolCDE complex

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO4

-

ATP solution (2 mM)

-

This compound stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

-

Procedure:

-

Reconstitute the purified LolCDE complex into proteoliposomes if necessary for optimal activity.

-

In a 96-well plate, prepare reaction mixtures containing the assay buffer and the LolCDE complex (e.g., 10 nM final concentration).

-

Add this compound to the desired final concentrations (e.g., 0.8 µM and 3.2 µM). Include a DMSO-only control.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the rate of ATP hydrolysis and compare the activity in the presence of this compound to the DMSO control.

-

3.2. Fluorescence Microscopy of E. coli Treated with this compound

This protocol allows for the visualization of morphological changes in E. coli upon treatment with this compound.

-

Reagents:

-

E. coli culture (e.g., imp4213 strain)

-

Luria-Bertani (LB) broth

-

This compound stock solution (in DMSO)

-

Nile Red solution (for membrane staining)

-

4′,6-diamidino-2-phenylindole (DAPI) solution (for DNA staining)

-

Phosphate-buffered saline (PBS)

-

Agarose pads (1%)

-

-

Procedure:

-

Grow E. coli to the exponential phase in LB broth.

-

Treat the culture with this compound at a concentration of 4x MIC for 2 hours. Include a DMSO-only control.

-

Harvest the cells by centrifugation and wash with PBS.

-

Stain the cells with Nile Red and DAPI according to standard protocols.

-

Resuspend the stained cells in a small volume of PBS.

-

Mount the cells on a 1% agarose pad on a microscope slide.

-

Visualize the cells using a confocal fluorescence microscope with appropriate filter sets for Nile Red (membranes) and DAPI (DNA).

-

Capture images at high magnification (e.g., 100x oil immersion objective) and observe for changes in cell morphology, such as periplasmic swelling at the poles.[3]

-

3.3. Monitoring the σE Stress Response

This protocol utilizes a reporter strain to quantify the induction of the σE stress response.

-

Materials:

-

Procedure:

-

Grow the reporter strain to the mid-logarithmic phase.

-

Aliquot the culture into a 96-well plate.

-

Add this compound at various concentrations in a dose-response manner. Include a DMSO-only control.

-

Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

-

Measure the optical density (OD600) of the cultures to assess bacterial growth.

-

Perform a β-galactosidase assay to measure the activity of the lacZ reporter gene.

-

Normalize the β-galactosidase activity to the cell density (OD600).

-

Calculate the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the DMSO control.

-

Visualizations

Diagram 1: this compound Mechanism of Action in E. coli

Caption: this compound inhibits lipoprotein transport by targeting the LolCDE complex.

Diagram 2: Experimental Workflow for this compound Characterization

Caption: Workflow for the characterization of this compound's antibacterial activity.

Diagram 3: The σE Stress Response Pathway Activated by this compound

References

- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Escherichia coli σE-dependent extracytoplasmic stress response is controlled by the regulated proteolysis of an anti-σ factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The σE stress response is required for stress-induced mutation and amplification in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

G0507: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0507 is a novel pyrrolopyrimidinedione compound identified as a potent inhibitor of growth in Gram-negative bacteria.[1][2][3] This document provides a detailed technical overview of the molecular target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information presented is intended to support further research and development of this compound as a chemical probe and a potential antibacterial agent.

Molecular Target Identification

-

Genetic Resistance Studies: Spontaneous resistance mutations to this compound in Escherichia coli were mapped to the lolC, lolD, and lolE genes, which encode the three components of the LolCDE transporter.[1][4]

-

Phenotypic Analysis: Treatment of E. coli with this compound resulted in the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane, a phenotype consistent with the inhibition of lipoprotein trafficking to the outer membrane via the Lol system.[1][2]

-

Biochemical Assays: Direct interaction between this compound and the purified LolCDE complex has been demonstrated, showing that the compound stimulates the transporter's ATPase activity.[1][2][4]

Mechanism of Action

This compound disrupts the essential process of lipoprotein trafficking in Gram-negative bacteria. The LolCDE complex is responsible for transporting lipoproteins from the inner membrane to the periplasmic chaperone LolA, which then delivers them to the outer membrane.[5][6] this compound binds to the LolCDE complex and stimulates its ATPase activity.[1][2] However, this stimulation does not lead to productive lipoprotein transport. Instead, it appears to uncouple ATP hydrolysis from the transport process, leading to the accumulation of lipoproteins in the inner membrane.[1] This disruption of outer membrane biogenesis induces the extracytoplasmic σE stress response.[1][2]

A key finding is that a resistance mutation, LolC Q258K, allows this compound to still bind to the LolCDE complex but no longer stimulate its ATPase activity, indicating that the stimulatory effect on ATP hydrolysis is crucial for the compound's inhibitory action.[1][2]

Signaling Pathway and Drug Interaction

The following diagram illustrates the Lol lipoprotein transport pathway and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and binding characteristics.

| Compound | Target | Parameter | Value | Reference |

| This compound | E. coli ΔtolC | MIC (µg/mL) | 0.5 | [1] |

| This compound | E. coli imp4213 | MIC (µg/mL) | 1 | [1] |

| This compound | E. coli MG1655 (wild-type) | MIC (µg/mL) | > 64 | [1] |

| This compound | S. aureus USA300 | MIC (µg/mL) | > 64 | [1] |

| Compound | Target Complex | Parameter | Value (µM) | Reference |

| This compound | LolCDE (wild-type) | KD | 1.4 ± 0.5 | [1] |

| This compound | LolCQ258KDE (mutant) | KD | 0.8 ± 0.3 | [1] |

Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental approaches. Detailed below are representative protocols for these methods.

Identification of this compound through Phenotypic Screening

The discovery of this compound involved a multi-step screening process to identify compounds that not only inhibited bacterial growth but also induced a specific stress response indicative of outer membrane disruption.

1. Primary Screen for Growth Inhibition:

-

A library of approximately 35,000 structurally diverse synthetic molecules was screened for their ability to inhibit the growth of an efflux-deficient (ΔtolC) and an outer membrane-compromised (imp4213) strain of E. coli MG1655.[1]

-

Assays were likely performed in 96- or 384-well microtiter plates.

-

Bacterial growth would be monitored by measuring optical density at 600 nm (OD600) after a defined incubation period in the presence of the test compounds.

2. Secondary Screen for σE Stress Response:

-

Hits from the primary screen were then tested for their ability to induce the σE stress response.

-

An E. coli strain harboring a rpoHP3-lacZ reporter fusion was used.[1]

-

Induction of the σE response leads to the expression of β-galactosidase, which can be quantified using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Compounds that induced a dose-dependent increase in β-galactosidase activity were selected for further characterization.

Selection and Analysis of Resistant Mutants

-

Selection: An E. coli strain (e.g., imp4213) was plated on agar containing this compound at concentrations several-fold higher than the MIC (e.g., 4x, 8x, 16x MIC).[1]

-

Isolation: Colonies that grew in the presence of the compound were isolated and re-streaked on selective plates to confirm resistance.

-

Genomic Analysis: The genomes of the resistant isolates were sequenced and compared to the parental strain to identify mutations.

-

Identification of Target Genes: The identified single nucleotide polymorphisms (SNPs) were mapped to the lolC, lolD, and lolE genes.[1]

In Vitro ATPase Activity Assay

The effect of this compound on the ATPase activity of purified LolCDE was likely measured using a malachite green-based phosphate detection assay.

-

Reaction Setup:

-

Purified wild-type or mutant LolCDE complex was incubated in a reaction buffer (e.g., containing Tris-HCl, NaCl, MgCl2, and a detergent like DDM to maintain protein solubility).

-

Varying concentrations of this compound or a vehicle control (e.g., DMSO) were added to the reaction mixtures.

-

The reaction was initiated by the addition of ATP.

-

-

Incubation: The reaction was allowed to proceed for a defined time at a specific temperature (e.g., 37°C).

-

Phosphate Detection: The reaction was stopped, and a malachite green reagent was added. This reagent forms a colored complex with the inorganic phosphate released by ATP hydrolysis.

-

Quantification: The absorbance of the colored product was measured at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The amount of phosphate released was determined by comparison to a standard curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR was used to measure the direct binding of this compound to the LolCDE complex and determine the dissociation constant (KD).

-

Immobilization: The purified LolCDE protein complex was immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: Solutions of this compound at various concentrations were flowed over the chip surface.

-

Detection: The binding of this compound to the immobilized LolCDE caused a change in the refractive index at the sensor surface, which was detected in real-time and measured in resonance units (RU).

-

Data Analysis: The binding data (association and dissociation curves) were fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants (kon, koff, and KD).[1]

Conclusion

This compound is a valuable chemical tool for studying the essential Lol pathway of lipoprotein transport in Gram-negative bacteria. Its specific targeting of the LolCDE ABC transporter, coupled with its unique mechanism of uncoupling ATP hydrolysis from transport, provides a novel avenue for antibacterial drug discovery. The detailed experimental approaches outlined in this guide provide a framework for the further investigation and development of this compound and other inhibitors of this critical bacterial process.

References

- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system | eLife [elifesciences.org]

G0507: A Chemical Probe for Dissecting Lipoprotein Trafficking in Gram-Negative Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G0507 is a novel pyrrolopyrimidinedione compound that has emerged as a potent and specific chemical probe for studying lipoprotein trafficking in Gram-negative bacteria. By selectively inhibiting the essential LolCDE ABC transporter, this compound provides a powerful tool to investigate the biogenesis of the bacterial outer membrane, a critical area for the discovery of new antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the cellular pathways it perturbs. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibiotic discovery.

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier that contributes significantly to their intrinsic resistance to many antibiotics. Lipoproteins are essential components of this membrane, playing crucial roles in its structure, function, and integrity. The proper trafficking of these lipoproteins from the inner membrane to the outer membrane is orchestrated by the Lol (Localization of lipoproteins) system. A key component of this system is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane that is responsible for the initial extraction of lipoproteins destined for the outer membrane.[1][2]

This compound was identified through a phenotypic screen for inhibitors of Escherichia coli growth and was subsequently characterized as a specific inhibitor of the LolCDE transporter.[1][3] Its mode of action involves the disruption of lipoprotein trafficking, leading to the accumulation of processed lipoproteins in the inner membrane.[1][2] This disruption triggers a cellular stress response, specifically the σE stress response pathway, making this compound a valuable tool for studying these fundamental bacterial processes.[1][4]

Mechanism of Action

This compound directly targets the LolCDE complex. Biochemical and genetic studies have demonstrated that this compound binds to LolCDE and, in wild-type complexes, stimulates its ATPase activity.[1][5] However, this stimulation of ATP hydrolysis does not lead to productive lipoprotein transport. Instead, it is thought to lock the transporter in a non-productive state, effectively inhibiting the release of lipoproteins to the periplasmic chaperone LolA.[1]

Mutations in the lolC, lolD, and lolE genes have been shown to confer resistance to this compound, confirming the LolCDE complex as its molecular target.[1] Notably, a specific mutation in LolC (Q258K) confers high-level resistance to this compound. While this compound can still bind to this mutant LolCDE complex, it no longer stimulates its ATPase activity, suggesting that the stimulatory effect is linked to the inhibitory mechanism.[1][5]

The inhibition of lipoprotein trafficking by this compound leads to the accumulation of mature lipoproteins in the inner membrane, which is a key indicator of LolCDE dysfunction.[2] This accumulation of mislocalized outer membrane components is a major stressor for the bacterial cell envelope, leading to the activation of the σE stress response pathway.[1][4]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (KD) | 1.4 ± 0.5 µM | Wild-type E. coli LolCDE | [2] |

| Binding Affinity (KD) | 0.8 ± 0.3 µM | LolCQ258KDE mutant | [2] |

Table 1: Binding Affinity of this compound for the LolCDE Complex.

| Strain | Genotype | MIC (µg/mL) | Reference |

| E. coli MG1655 | Wild-type | >64 | [1] |

| E. coli ΔtolC | Efflux pump mutant | 8 | [1] |

| E. coli imp4213 | Outer membrane compromised | 1 | [1] |

| E. coli GNEID4177 (Δlpp) | Lipoprotein deficient | >64 | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various E. coli strains.

| This compound Concentration | LolCDE Complex | ATPase Activity (nmol Pi/min/mg) | Reference |

| 0 µM (Basal) | Wild-type | ~15 | [5] (Estimated from graph) |

| 0.8 µM | Wild-type | ~35 | [5] (Estimated from graph) |

| 3.2 µM | Wild-type | ~45 | [5] (Estimated from graph) |

| 0 µM (Basal) | LolCQ258KDE | ~15 | [5] (Estimated from graph) |

| 0.8 µM | LolCQ258KDE | ~15 | [5] (Estimated from graph) |

| 3.2 µM | LolCQ258KDE | ~15 | [5] (Estimated from graph) |

Table 3: Effect of this compound on the ATPase Activity of Purified LolCDE Complex. The specific activity values were estimated from the graphical data presented in the cited reference.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vivo Lipoprotein Localization Assay

This protocol is designed to determine the subcellular localization of a specific lipoprotein (e.g., Lpp) in E. coli following treatment with this compound.

Materials:

-

E. coli strain expressing a tagged version of the lipoprotein of interest (e.g., His-tagged Lpp).

-

Luria-Bertani (LB) broth.

-

This compound stock solution (in DMSO).

-

Arabinose (for inducible expression systems).

-

Lysozyme.

-

Sucrose solution (20% w/v).

-

Tris-HCl buffer (pH 7.5).

-

EDTA.

-

Magnesium chloride (MgCl2).

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment.

-

Western blotting apparatus.

-

Antibody against the tagged lipoprotein (e.g., anti-His antibody).

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Chemiluminescence substrate.

Procedure:

-

Grow the E. coli strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

-

Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.5).

-

Induce the expression of the tagged lipoprotein with arabinose (if applicable) for 1 hour.

-

Treat the culture with this compound at the desired concentration (e.g., 4x MIC) or with DMSO as a vehicle control. Incubate for the desired time (e.g., 2 hours).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a sucrose/Tris-HCl buffer.

-

Add lysozyme and EDTA to generate spheroplasts. Incubate on ice.

-

Separate the inner and outer membranes by sucrose density gradient centrifugation.

-

Collect the inner and outer membrane fractions.

-

Quantify the protein concentration in each fraction.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform Western blotting using the primary antibody against the tagged lipoprotein, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Compare the distribution of the lipoprotein in the inner and outer membrane fractions between the this compound-treated and control samples. An accumulation in the inner membrane fraction of the this compound-treated sample indicates inhibition of lipoprotein trafficking.

LolCDE ATPase Activity Assay

This protocol measures the ATP hydrolysis activity of purified LolCDE complex in the presence and absence of this compound.

Materials:

-

Purified wild-type and/or mutant LolCDE complex reconstituted in proteoliposomes or nanodiscs.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

ATP stock solution.

-

This compound stock solution (in DMSO).

-

Malachite green reagent for phosphate detection.

-

Phosphate standard solution.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified LolCDE complex in a 96-well plate.

-

Add this compound at various concentrations (e.g., 0.8 µM, 3.2 µM) or DMSO as a control to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the malachite green reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard solution.

-

Calculate the amount of inorganic phosphate (Pi) released in each reaction from the standard curve.

-

Express the ATPase activity as nmol of Pi released per minute per mg of LolCDE protein.

Fluorescence Microscopy of E. coli Morphology

This protocol is for visualizing the morphological changes in E. coli after treatment with this compound.

Materials:

-

E. coli strain.

-

LB broth.

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

FM4-64 membrane stain.

-

DAPI nuclear stain.

-

Agarose.

-

Microscope slides and coverslips.

-

Fluorescence microscope with appropriate filter sets for FM4-64 (red) and DAPI (blue).

Procedure:

-

Grow E. coli to mid-log phase in LB broth.

-

Treat the cells with this compound (e.g., 4x MIC) or DMSO for a specified time (e.g., 2 hours).

-

Harvest a small aliquot of the cell culture.

-

Stain the cells with FM4-64 (to visualize the cell membrane) and DAPI (to visualize the nucleoid) according to the manufacturer's instructions.

-

Prepare a 1% agarose pad on a microscope slide.

-

Spot a small volume of the stained cell suspension onto the agarose pad.

-

Cover with a coverslip.

-

Image the cells using a fluorescence microscope. Capture images in the red (FM4-64) and blue (DAPI) channels, as well as a phase-contrast or DIC image.

-

Analyze the images for changes in cell morphology, such as cell shape, size, and membrane integrity. Look for characteristic signs of envelope stress, such as cell filamentation or bulging.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

Caption: Mechanism of this compound action on the LolCDE transporter.

Caption: Activation of the σE stress response by this compound.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a valuable and specific chemical probe for the study of lipoprotein trafficking in Gram-negative bacteria. Its well-defined mechanism of action, targeting the essential LolCDE transporter, allows for the precise dissection of this critical cellular process. The inhibition of LolCDE by this compound not only leads to the accumulation of lipoproteins in the inner membrane but also triggers the σE envelope stress response, providing a means to study the interplay between outer membrane biogenesis and cellular stress signaling. The quantitative data and detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of bacterial physiology and the development of novel antimicrobial strategies.

References

- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [app.jove.com]

- 3. biorxiv.org [biorxiv.org]

- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

G0507: A Technical Guide to its Discovery and Characterization as a Novel Inhibitor of Lipoprotein Trafficking in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of the compound G0507, a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. The information is compiled from peer-reviewed scientific literature to support further research and development efforts targeting this essential bacterial pathway.

Compound Profile

This compound is a novel pyrrolopyrimidinedione compound identified through a phenotypic screen for inhibitors of Escherichia coli growth.[1][2][3] It serves as a valuable chemical probe for studying the biogenesis of the outer membrane in Gram-negative bacteria.[1]

| Identifier | Value |

| IUPAC Name | 5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |

| Molecular Formula | C18H15N3O3S |

| CAS Number | 1223998-29-5 |

| Molecular Weight | 353.4 g/mol |

Mechanism of Action

This compound targets the LolCDE complex, an essential ABC transporter located in the inner membrane of Gram-negative bacteria.[1][2][3] This complex is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[1][2][3]

Inhibition of LolCDE by this compound leads to the accumulation of fully processed lipoproteins in the inner membrane.[2][3] This disruption of lipoprotein trafficking triggers the extracytoplasmic σE stress response, a key indicator of cell envelope stress.[1][2] Ultimately, the inhibition of this essential pathway leads to bacterial growth inhibition and characteristic morphological changes, including swelling of the periplasmic space.[2]

The LolCDE Lipoprotein Trafficking Pathway

The following diagram illustrates the normal function of the LolCDE pathway, which is inhibited by this compound.

Caption: The LolCDE pathway for lipoprotein transport in Gram-negative bacteria.

Induction of the σE Stress Response

The accumulation of unprocessed lipoproteins in the inner membrane due to this compound activity is a signal of envelope distress, leading to the activation of the σE stress response pathway.

Caption: Activation of the σE stress response by this compound-mediated inhibition of LolCDE.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various assays, summarized in the tables below.

Minimum Inhibitory Concentrations (MICs)

| E. coli Strain | Genotype | MIC (μg/mL) |

| ΔtolC | Efflux pump deficient | 0.5 |

| imp4213 | Outer membrane permeability mutant | 1 |

| MG1655 | Wild-type | > 64 |

Data from Nickerson et al., 2018.[2]

LolCDE ATPase Activity

This compound stimulates the ATPase activity of wild-type LolCDE but not a resistant mutant.

| LolCDE Variant | This compound Concentration (μM) | Fold Change in ATPase Activity |

| Wild-type | 0.8 | ~1.5 |

| Wild-type | 3.2 | ~2.0 |

| LolC(Q258K)DE | 0.8 | No significant change |

| LolC(Q258K)DE | 3.2 | No significant change |

Data from Nickerson et al., 2018.[2]

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of this compound are provided below.

Experimental Workflow

Caption: Workflow for the discovery and characterization of this compound.

Phenotypic Screening for E. coli Growth Inhibitors

-

Bacterial Strain: E. coli ΔtolC strain is used to increase sensitivity to small molecules.

-

Culture Conditions: Grow bacteria in Luria-Bertani (LB) broth at 37°C with shaking.

-

Assay Plate Preparation: Dispense bacterial culture into 384-well microplates.

-

Compound Addition: Add compounds from a chemical library to the wells at a final concentration of 10 μM.

-

Incubation: Incubate plates at 37°C for 16 hours.

-

Growth Measurement: Measure optical density at 600 nm (OD600) to determine bacterial growth.

-

Hit Selection: Compounds that inhibit growth by >80% are selected as primary hits.

σE Stress Response Reporter Assay

-

Reporter Strain: E. coli ΔtolC strain harboring an rpoHP3-lacZ reporter fusion.

-

Culture Conditions: Grow the reporter strain in LB broth with appropriate antibiotics at 37°C.

-

Compound Treatment: Treat the bacterial culture with varying concentrations of this compound.

-

Incubation: Incubate for a defined period (e.g., 2-4 hours).

-

β-Galactosidase Assay:

-

Lyse the cells using a suitable method (e.g., addition of PopCulture reagent).

-

Add o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

-

Measure the absorbance at 420 nm to quantify the enzymatic activity.

-

-

Data Analysis: Normalize β-galactosidase activity to cell density (OD600) to determine the induction of the σE stress response.

In Vitro LolCDE ATPase Assay

-

Protein Purification: Purify the LolCDE complex (wild-type and mutants) reconstituted in nanodiscs.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified LolCDE complex.

-

Incubation: Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Phosphate Detection: Measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Data Analysis: Calculate the rate of ATP hydrolysis and compare the activity in the presence and absence of this compound.

Fluorescence Microscopy for Morphological Analysis

-

Bacterial Strain: E. coli imp4213 strain.

-

Treatment: Treat the bacterial culture with this compound at a concentration of 4x MIC for 2 hours.

-

Staining:

-

Stain the cell membranes with Nile red.

-

Stain the DNA with 4′,6-diamidino-2-phenylindole (DAPI).

-

-

Imaging:

-

Mount the stained cells on a microscope slide.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets.

-

-

Analysis: Observe and document any morphological changes, such as periplasmic swelling, compared to untreated control cells.

Synthesis of this compound

A detailed, publicly available synthetic route for this compound has not been identified in the primary scientific literature. The compound is a pyrrolopyrimidinedione derivative, and its synthesis would likely involve the construction of the core heterocyclic ring system followed by the introduction of the methoxyphenyl and methyl-thienyl side chains. Researchers interested in obtaining this compound may need to develop a synthetic scheme based on related structures or source the compound from commercial vendors.

Conclusion

This compound is a potent and specific inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. Its discovery and characterization have provided a valuable tool for studying the essential pathway of lipoprotein trafficking. The detailed information and protocols provided in this guide are intended to facilitate further research into the mechanism of action of this compound and the development of novel antibacterial agents targeting the LolCDE complex.

References

- 1. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 3. journals.asm.org [journals.asm.org]

Pyrrolopyrimidinedione Compounds in Bacterial Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrrolopyrimidinedione compounds and their significance in antibacterial research. It covers their mechanism of action, quantitative antibacterial activity, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Introduction to Pyrrolopyrimidinedione Compounds

Pyrrolopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1] The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a key structural motif in many biologically active molecules.[2] The dione derivatives of this scaffold, specifically pyrrolo[2,3-d]pyrimidine-2,4-diones (also known as 7-deazaxanthines), are of growing interest as potential antibacterial agents. Their structural similarity to purine bases suggests the possibility of interfering with various cellular processes in bacteria.

Mechanism of Action

The antibacterial mechanism of action for pyrrolopyrimidinedione compounds is not yet fully elucidated and is an active area of research. However, based on the broader family of pyrrolopyrimidine derivatives and related heterocyclic compounds, several potential mechanisms have been proposed.

2.1. Inhibition of Essential Enzymes:

A primary hypothesized mechanism is the inhibition of essential bacterial enzymes. Due to their structural resemblance to endogenous purines, these compounds may act as competitive inhibitors for enzymes involved in nucleic acid synthesis and metabolism.[3]

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the DNA, ultimately causing cell death. Fluoroquinolone antibiotics, a major class of antibacterial drugs, target these enzymes. Pyrrolopyrimidine derivatives have been investigated as potential inhibitors of DNA gyrase.[4]

-

Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): These enzymes are involved in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of this pathway disrupts bacterial growth. Some pyrrolo[2,3-d]pyrimidine derivatives have shown the potential to interfere with bacterial DHFR.[1]

2.2. Disruption of the Bacterial Cell Wall:

The bacterial cell wall, composed of peptidoglycan, is a critical structure for maintaining cell integrity and is a well-established target for antibiotics.[5] While not the most commonly cited mechanism for this class of compounds, some heterocyclic molecules can interfere with the multi-step process of peptidoglycan biosynthesis.[6] This can occur at various stages, from the synthesis of precursors in the cytoplasm to the final cross-linking of the peptidoglycan chains in the periplasm.[1]

2.3. Interference with Bacterial Signaling Pathways:

A more recently explored mechanism is the disruption of bacterial communication and virulence through the inhibition of signaling pathways.

-

Quorum Sensing (QS) Inhibition: Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. This system regulates various processes, including biofilm formation and the production of virulence factors. A study on a related compound, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, demonstrated its ability to inhibit biofilm formation in Pseudomonas aeruginosa by attenuating the quorum-sensing system.[7] This suggests that pyrrolopyrimidinediones may also possess the ability to modulate bacterial virulence through this pathway.

Below is a diagram illustrating a simplified bacterial quorum sensing signaling pathway that could be a potential target for pyrrolopyrimidinedione compounds.

Caption: Simplified bacterial quorum sensing pathway and a potential point of inhibition by pyrrolopyrimidinedione compounds.

Quantitative Antibacterial Activity

The antibacterial efficacy of pyrrolopyrimidinedione and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The following table summarizes the MIC values for a series of synthesized pyrrolo[2,3-d]pyrimidine derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While not all compounds are diones, this data provides insight into the potential of the core scaffold.

| Compound | R | S. aureus (MIC in mg/mL) | E. coli (MIC in mg/mL) | Reference |

| 3b | Cl | 0.31 | > 5 | [8] |

| 3c | CH3 | 0.31 | > 5 | [8] |

| 7e | F | 0.31 | > 5 | [8] |

| Ampicillin | (Standard) | 0.62 | - | [8] |

Note: The original study referenced used mg/mL. For comparison, ampicillin's MIC is provided.[8][9]

Experimental Protocols

4.1. Broth Microdilution Method for MIC Determination

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyrrolopyrimidinedione compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Pyrrolopyrimidinedione compounds of interest

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the pyrrolopyrimidinedione compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). c. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

The following diagram illustrates the workflow for the broth microdilution MIC assay.

Caption: Experimental workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Pyrrolopyrimidinedione compounds represent a promising scaffold for the development of novel antibacterial agents. While research into their specific mechanisms of action is ongoing, preliminary data and studies on related compounds suggest potential for the inhibition of essential bacterial enzymes and the disruption of key signaling pathways such as quorum sensing. The quantitative data available for the broader class of pyrrolo[2,3-d]pyrimidines indicates encouraging antibacterial activity, particularly against Gram-positive bacteria.

Future research should focus on:

-

The synthesis and screening of a wider range of pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives to establish a clear structure-activity relationship.

-

Detailed mechanistic studies to identify the specific bacterial targets of these compounds.

-

In vivo efficacy studies to evaluate the therapeutic potential of the most promising candidates.

The continued exploration of this chemical class is a valuable endeavor in the critical search for new treatments to combat the growing threat of antimicrobial resistance.

References

- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3- d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Deazaxanthine, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing [frontiersin.org]

- 8. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The LolCDE ABC Transporter: A Linchpin of Gram-Negative Bacterial Outer Membrane Biogenesis and a Promising Antibacterial Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The outer membrane of Gram-negative bacteria serves as a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. The integrity and function of this membrane are critically dependent on the correct localization of lipoproteins, a process orchestrated by the Localization of lipoprotein (Lol) pathway. At the heart of this pathway lies the LolCDE complex, an essential ATP-binding cassette (ABC) transporter embedded in the inner membrane. This technical guide provides a comprehensive overview of the structure, function, and mechanism of the LolCDE transporter. It details the key experimental methodologies used to investigate its activity and presents quantitative data to facilitate a deeper understanding of its biochemical properties. Furthermore, this guide explores the potential of LolCDE as a novel target for the development of urgently needed antibiotics against multidrug-resistant Gram-negative pathogens.

Introduction to the Lol Pathway and the Central Role of LolCDE

Gram-negative bacteria possess a unique cell envelope structure characterized by an inner and an outer membrane, separated by the periplasmic space. Lipoproteins are a diverse group of proteins anchored to these membranes by a lipid moiety attached to their N-terminal cysteine residue.[1][2][3] These molecules are vital for a multitude of cellular processes, including nutrient uptake, signal transduction, and maintenance of outer membrane integrity.[1][4][5][6]

The journey of outer membrane-destined lipoproteins from their site of synthesis in the cytoplasm to their final destination is a complex and highly regulated process known as the Lol pathway.[1][5][7][8] This pathway ensures the unidirectional and efficient transport of lipoproteins across the periplasm, preventing their mislocalization to the inner membrane, which can be toxic to the cell.[7]

The Lol pathway is initiated by the LolCDE complex, an ABC transporter residing in the inner membrane.[1][9][10] This complex is responsible for the energy-dependent extraction of triacylated lipoproteins from the inner membrane and their subsequent transfer to a soluble periplasmic chaperone, LolA.[8][9][10][11] LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor, LolB, which facilitates its final insertion into the outer membrane.[9][10] The essentiality of the LolCDE complex for the viability of many Gram-negative bacteria underscores its importance as a potential target for novel antimicrobial agents.[2][5][12][13][14]

The Molecular Architecture of the LolCDE Complex

The LolCDE complex is a hetero-oligomeric transporter composed of three distinct proteins: LolC, LolD, and LolE. The functional unit consists of one copy each of the transmembrane proteins LolC and LolE, and two copies of the nucleotide-binding domain (NBD) protein, LolD.[15]

-

LolC and LolE: These are integral membrane proteins that form the transmembrane domains (TMDs) of the transporter. They are structurally homologous, each containing multiple transmembrane helices that create a translocation pathway for the lipoprotein's lipid moiety.[1][7] LolC and LolE also possess large periplasmic domains that are crucial for substrate recognition and interaction with the periplasmic chaperone LolA.[16]

-

LolD: This protein is a peripheral membrane protein located on the cytoplasmic side of the inner membrane. It contains the highly conserved Walker A and B motifs characteristic of ABC transporters and is responsible for ATP binding and hydrolysis, which powers the transport cycle.[15]

Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structural insights into the LolCDE complex in various functional states, including apo, lipoprotein-bound, and nucleotide-bound forms.[1][4][16][17] These structures have revealed the dynamic conformational changes that occur during the transport cycle.

Quantitative Structural Data

| Complex State | Resolution (Å) | PDB Accession Code | EMDB Accession Code | Reference |

| Apo-LolCDE | 4.2 | 7V8M | EMD-31804 | [4] |

| RcsF-LolCDE | 3.5 | 7V8L | EMD-31803 | [4] |

| AMPPNP-LolCDE | 3.6 | 7V8I | EMD-31802 | [4] |

| Lipoprotein-bound LolCDE | 3.2 - 3.8 | - | EMD-11887 | [17] |

| LolA-bound LolCDE | 3.2 - 3.8 | - | - | [17] |

| ADP-bound LolCDE | 3.2 - 3.8 | - | - | [17] |

The Mechanism of Lipoprotein Transport

The transport of a lipoprotein by LolCDE is a multi-step process driven by the energy of ATP hydrolysis. The cycle can be broadly divided into substrate recognition, extraction from the inner membrane, and transfer to LolA.

// Nodes Apo [label="1. Apo State (Resting)", fillcolor="#F1F3F4", fontcolor="#202124"]; LipoproteinBinding [label="2. Lipoprotein Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; ATPBinding [label="3. ATP Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="4. Lipoprotein Extraction\n& LolA Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="5. Transfer to LolA", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Hydrolysis [label="6. ATP Hydrolysis & Reset", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Apo -> LipoproteinBinding [label="Lipoprotein\n(in IM)", color="#34A853"]; LipoproteinBinding -> ATPBinding [label="2 ATP", color="#4285F4"]; ATPBinding -> Extraction [label="Conformational\nChange", color="#EA4335"]; Extraction -> Transfer [label="LolA", color="#FBBC05"]; Transfer -> ATP_Hydrolysis [label="Lipoprotein-LolA\nReleased", color="#34A853"]; ATP_Hydrolysis -> Apo [label="2 ADP + 2 Pi", color="#4285F4"]; } .dot Figure 1: The Lipoprotein Transport Cycle of the LolCDE Complex.

-

Apo State: In the resting state, the LolCDE complex is in an outward-facing conformation, ready to accept a lipoprotein substrate.[4]

-

Lipoprotein Binding: An outer membrane-destined lipoprotein, embedded in the inner membrane, laterally enters the central cavity of the LolCDE complex.[7] The recognition is specific for triacylated lipoproteins, and lipoproteins with an aspartate at the +2 position (relative to the acylated cysteine) are typically retained in the inner membrane.[5]

-

ATP Binding: The binding of two ATP molecules to the LolD subunits induces a significant conformational change in the complex.

-

Lipoprotein Extraction and LolA Binding: The ATP-induced conformational change causes the NBDs to dimerize, which in turn drives the movement of the TMDs. This movement is thought to "squeeze" the lipid moiety of the lipoprotein out of the inner membrane.[2] Concurrently, the periplasmic chaperone LolA is recruited to the periplasmic domains of LolCDE.[16]

-

Transfer to LolA: The extracted lipoprotein is then transferred to the hydrophobic cavity of LolA, forming a soluble LolA-lipoprotein complex.[9][10]

-

ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate resets the LolCDE transporter to its initial apo state, releasing ADP and Pi, and making it available for another round of transport.

LolCDE as a Target for Novel Antibiotics

The essentiality of the LolCDE complex in many pathogenic Gram-negative bacteria, coupled with its absence in eukaryotes, makes it an attractive target for the development of new antibiotics.[2][5][14] Several small molecule inhibitors of LolCDE have been identified through phenotypic screening and other drug discovery efforts.[12][13]

These inhibitors typically function by disrupting the normal transport cycle of LolCDE, leading to the accumulation of unprocessed lipoproteins in the inner membrane and ultimately causing cell death.[12][13]

Known Inhibitors and their Effects

| Inhibitor | Mechanism of Action | Effect on ATPase Activity | Reference(s) |

| G0507 | Binds to LolCDE and disrupts the transport cycle. | Stimulates ATPase activity in wild-type LolCDE, but not in resistant mutants. | [12][13] |

| Compound 2 | Promotes the dissociation of bound lipoproteins from LolCDE. | Not explicitly stated, but inhibits the release of lipoproteins. | [7] |

| Pyridineimidazoles | Inhibit the function of the LolCDE complex, blocking the release of outer membrane-specific lipoproteins. | Not explicitly stated, but inhibit lipoprotein release. | [8] |

| Lolamicin | Competitively binds to the LolCDE protein complex, disrupting lipoprotein transport. | Not explicitly stated, but competitively inhibits lipoprotein binding. |

The discovery and characterization of these inhibitors provide valuable chemical probes to further dissect the mechanism of lipoprotein transport and serve as starting points for the development of new classes of antibiotics.

Experimental Protocols

A variety of biochemical and biophysical assays are employed to study the function of the LolCDE transporter. Detailed, step-by-step protocols for some of the key experiments are provided below.

// Nodes Overexpression [label="1. Overexpression of LolCDE\nin E. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="2. Purification of LolCDE\n(e.g., Affinity Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="3. Reconstitution into\nProteoliposomes", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="4. Functional Assays", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransportAssay [label="In vitro Lipoprotein\nTransport Assay", fillcolor="#FBBC05", fontcolor="#202124"]; ATPaseAssay [label="ATPase Activity Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InhibitorScreening [label="Inhibitor Screening", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Overexpression -> Purification [color="#5F6368"]; Purification -> Reconstitution [color="#5F6368"]; Reconstitution -> Assay [color="#5F6368"]; Assay -> TransportAssay [color="#5F6368"]; Assay -> ATPaseAssay [color="#5F6368"]; Assay -> InhibitorScreening [color="#5F6368"]; } .dot Figure 2: General experimental workflow for studying LolCDE function.

Overexpression and Purification of the LolCDE Complex

This protocol describes a general method for obtaining purified LolCDE complex from E. coli.

-

Vector Construction: The genes encoding lolC, lolD, and lolE are cloned into a suitable expression vector, often as a single operon. A purification tag (e.g., His-tag, Strep-tag) is typically fused to one of the subunits (e.g., C-terminus of LolD) to facilitate purification.

-

Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of ~0.8-1.0. Protein expression is then induced with an appropriate inducer (e.g., IPTG for T7 promoter-based systems) and the culture is incubated at a lower temperature (e.g., 18-20°C) for an extended period (e.g., 12-16 hours) to enhance protein folding and solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) supplemented with protease inhibitors (e.g., PMSF, leupeptin) and DNase I. Cells are lysed by high-pressure homogenization or sonication.

-

Membrane Fractionation: The cell lysate is subjected to ultracentrifugation to pellet the cell membranes.

-

Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)) to extract the membrane-embedded LolCDE complex.

-

Affinity Chromatography: The solubilized membrane fraction is incubated with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins). The resin is washed extensively with a wash buffer containing a low concentration of detergent to remove non-specifically bound proteins.

-

Elution: The purified LolCDE complex is eluted from the resin using an elution buffer containing a competing agent (e.g., imidazole for His-tags, desthiobiotin for Strep-tags).

-

Size-Exclusion Chromatography: For further purification and to ensure homogeneity, the eluted protein is subjected to size-exclusion chromatography.

In Vitro Lipoprotein Transport Assay

This assay measures the ATP-dependent transfer of a lipoprotein from LolCDE-containing proteoliposomes to the periplasmic chaperone LolA.[1]

-

Preparation of Proteoliposomes: Purified LolCDE complex is reconstituted into liposomes prepared from E. coli polar lipids. This is typically achieved by mixing the purified protein with pre-formed liposomes and removing the detergent by dialysis or with bio-beads.

-

Reaction Setup: The LolCDE-containing proteoliposomes are incubated with purified LolA in a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl).

-

Initiation of Transport: The transport reaction is initiated by the addition of ATP and MgCl2. A control reaction without ATP is run in parallel.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Separation of Components: After incubation, the proteoliposomes (containing LolCDE and any remaining lipoprotein) are separated from the soluble fraction (containing LolA and any transferred lipoprotein-LolA complex) by centrifugation or filtration.

-

Analysis: The amount of lipoprotein transferred to LolA in the soluble fraction is quantified by SDS-PAGE and Western blotting using an antibody specific to the lipoprotein.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the LolCDE complex. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

-

Reaction Setup: Purified LolCDE (either in detergent or reconstituted in proteoliposomes) is added to a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2).

-

Initiation of Reaction: The reaction is initiated by the addition of a known concentration of ATP.

-

Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a specific time. The reaction should be stopped within the linear range of Pi release.

-

Quenching and Detection: The reaction is stopped by the addition of a quenching solution (e.g., EDTA or SDS). The amount of Pi released is then determined by adding a malachite green-molybdate reagent, which forms a colored complex with Pi.

-

Quantification: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620-660 nm). The concentration of Pi is determined by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

-

Calculation of Specific Activity: The ATPase specific activity is calculated as the amount of Pi released per unit of enzyme per unit of time (e.g., nmol Pi/min/mg protein).

Conclusion and Future Perspectives

The LolCDE ABC transporter is a fascinating molecular machine that plays an indispensable role in the biogenesis of the outer membrane in Gram-negative bacteria. Our understanding of its structure and function has been significantly advanced by recent structural and biochemical studies. These studies have not only elucidated the intricate mechanism of lipoprotein transport but have also validated LolCDE as a promising target for the development of new antibiotics.

Future research in this field will likely focus on:

-

High-throughput screening and rational design of novel LolCDE inhibitors: The development of more potent and specific inhibitors is crucial for translating the promise of LolCDE as a drug target into clinical reality.

-

Understanding the regulation of LolCDE expression and activity: Elucidating the cellular mechanisms that control the Lol pathway will provide a more complete picture of its role in bacterial physiology.

-

Investigating the diversity of Lol systems in different bacterial species: While much of the research has focused on E. coli, studying the Lol pathway in other pathogenic bacteria may reveal species-specific differences that could be exploited for targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 6. A 'Build and Retrieve' methodology ... | Article | H1 Connect [archive.connect.h1.co]

- 7. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inhibitors of gram-negative lipoprotein trafficking discovered by phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. uniprot.org [uniprot.org]

The Pyrrolopyrimidinedione G0507: A Potent Inhibitor of Outer Membrane Lipoprotein Trafficking in Gram-Negative Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The outer membrane of Gram-negative bacteria is a critical structure for their survival and pathogenesis, making its biogenesis an attractive target for novel antimicrobial agents. This technical guide provides a comprehensive overview of the compound G0507, a potent and specific inhibitor of the LolCDE ABC transporter, a key component in the trafficking of lipoproteins to the outer membrane. We will delve into the mechanism of action of this compound, present key quantitative data on its activity, detail relevant experimental protocols for its study, and visualize the associated biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and bacterial cell biology.

Introduction to Outer Membrane Biogenesis and the Lol System

The Gram-negative bacterial cell envelope is a complex, multi-layered structure essential for viability. The outer membrane (OM) serves as a selective permeability barrier, protecting the cell from harsh environments and preventing the influx of many antibiotics.[1][2] The biogenesis of the OM is a complex process that requires the transport of its constituent components, including lipopolysaccharides (LPS), phospholipids, and outer membrane proteins (OMPs), from their sites of synthesis in the cytoplasm and inner membrane to their final destination.[1][3][4]

A critical class of OMPs are the lipoproteins, which are anchored to the OM and play diverse roles in maintaining its structural integrity and function. The localization of lipoproteins to the OM is mediated by the Lol (lipoprotein outer membrane localization) system. This system is comprised of the inner membrane ABC transporter complex LolCDE, the periplasmic chaperone LolA, and the outer membrane receptor LolB. The LolCDE complex is responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their transfer to LolA.

This compound: A Novel Inhibitor of the LolCDE Complex

This compound is a pyrrolopyrimidinedione compound identified through a phenotypic screen for inhibitors of Escherichia coli growth.[5] This screen specifically selected for compounds that induce the extracytoplasmic σE stress response, a signaling pathway activated by the accumulation of mislocalized outer membrane proteins.[2][5]

Mechanism of Action

This compound directly targets the LolCDE ABC transporter.[5] Evidence for this mechanism of action includes:

-

Genetic Resistance: Mutations in the genes encoding the components of the LolCDE complex (lolC, lolD, and lolE) confer resistance to this compound.[5]

-

Phenotypic Effects: Treatment of E. coli with this compound results in the accumulation of fully processed Lpp, a major outer membrane lipoprotein, in the inner membrane, a hallmark of LolCDE inhibition.[5]

-

Biochemical Activity: this compound binds directly to the purified LolCDE complex and stimulates its ATPase activity.[5][6][7] This suggests that this compound may lock the transporter in a non-productive conformation, leading to futile cycles of ATP hydrolysis without effective lipoprotein transport.

The inhibitory action of this compound on the LolCDE complex disrupts the lipoprotein trafficking pathway, leading to a failure in outer membrane biogenesis and ultimately, bacterial cell death.

Quantitative Data on this compound Activity

The interaction of this compound with the LolCDE complex has been characterized biochemically, providing quantitative measures of its binding affinity and its effect on enzymatic activity.

Table 1: Binding Affinity of this compound to Wild-Type and Resistant LolCDE Complexes

| LolCDE Complex | Approximate Dissociation Constant (KD) (μM) |

| Wild-Type (LolCDEWT) | 1.4 ± 0.5 |

| Resistant Mutant (LolCQ258KDE) | 0.8 ± 0.3 |

Data from Nickerson et al., 2018.[6]

Table 2: Effect of this compound on the ATPase Activity of Wild-Type and Resistant LolCDE Complexes

| LolCDE Complex | This compound Concentration (μM) | Change in ATPase Activity |

| Wild-Type (LolCDEWT) | 0.8 | Stimulated |

| Wild-Type (LolCDEWT) | 3.2 | Stimulated |

| Resistant Mutant (LolCQ258KDE) | 0.8 | Minor Effect |

| Resistant Mutant (LolCQ258KDE) | 3.2 | Minor Effect |

Data from Nickerson et al., 2018.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on bacterial physiology and the LolCDE complex.

σE Stress Response Reporter Assay

This assay is used to identify compounds that induce the σE-mediated envelope stress response, which is often triggered by defects in outer membrane biogenesis.

-

Strain Construction: A reporter strain is constructed by chromosomally integrating a reporter gene (e.g., lacZ) under the control of a σE-dependent promoter.

-

Assay Procedure:

-

The reporter strain is grown to early exponential phase in a suitable medium.

-

The culture is then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

After a defined incubation period, the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a standard colorimetric or fluorometric assay.

-

An increase in reporter activity in the presence of the compound indicates induction of the σE stress response.

-

In Vitro ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolytic activity of the purified LolCDE complex.

-

Protein Purification: The LolCDE complex (both wild-type and mutant versions) is overexpressed and purified using standard chromatographic techniques.

-

Assay Procedure:

-

The purified LolCDE complex is incubated in a reaction buffer containing ATP and the test compound (this compound) at various concentrations.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

The change in ATPase activity in the presence of this compound is calculated relative to a no-compound control.

-

Fluorescence Microscopy for Morphological Analysis

This method is used to visualize the cellular effects of this compound treatment, specifically looking for morphological changes indicative of defects in the lipoprotein transport pathway.

-

Cell Preparation and Treatment:

-

E. coli cells are grown to mid-logarithmic phase.

-

The cells are then treated with a supra-MIC (Minimum Inhibitory Concentration) concentration of this compound (e.g., 4x MIC) for a specified duration (e.g., 2 hours).

-

-

Staining and Imaging:

-

The treated cells are stained with a membrane-permeable dye (e.g., Nile red) to visualize the cell envelope and a DNA-intercalating dye (e.g., DAPI) to visualize the nucleoid.

-

The stained cells are then imaged using fluorescence microscopy.

-

-

Analysis: The images are analyzed for morphological changes, such as the swelling of the periplasmic space, particularly at the cell poles, which is a characteristic phenotype of lipoprotein trafficking inhibition.[6]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of this compound inhibition of the Lol lipoprotein trafficking pathway.

References

- 1. Bacterial outer membrane - Wikipedia [en.wikipedia.org]

- 2. Interfering with outer membrane biogenesis to fight Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking outer membrane biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Probing the Inhibition of Lipoprotein Trafficking: A Structural and Mechanistic Analysis of G0507 Binding to LolCDE

For Immediate Release

SOUTH SAN FRANCISCO, CA – October 30, 2025 – In the ongoing battle against antibiotic resistance, the bacterial lipoprotein transport (Lol) system presents a critical and largely unexploited target. This technical guide delves into the structural and functional analysis of G0507, a novel pyrrolopyrimidinedione compound, and its interaction with the essential inner membrane ABC transporter, LolCDE, in Gram-negative bacteria. This document synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, binding characteristics, and the experimental methodologies used to elucidate them.

The LolCDE complex is indispensable for bacterial viability, responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their transfer to the periplasmic chaperone LolA.[1][2] Disrupting this pathway leads to the mislocalization of lipoproteins, compromising the integrity of the outer membrane and ultimately causing cell death. This compound was identified as a potent inhibitor of Escherichia coli growth, inducing an extracytoplasmic σE stress response, a hallmark of envelope stress.[1][3][4] Genetic studies have unequivocally identified LolCDE as the molecular target of this compound, with resistance-conferring mutations found in the lolC, lolD, and lolE genes.[1][3]

Quantitative Analysis of this compound-LolCDE Interaction

Biochemical assays have been pivotal in quantifying the binding and functional effects of this compound on the LolCDE complex. Surface Plasmon Resonance (SPR) and ATPase activity assays reveal a nuanced interaction, particularly when comparing the wild-type transporter to a resistant mutant.